molecular formula C15H16P2S2 B14475637 1,2-Diphenyl-1lambda~5~,2lambda~5~-diphospholane-1,2-dithione CAS No. 65105-85-3

1,2-Diphenyl-1lambda~5~,2lambda~5~-diphospholane-1,2-dithione

Cat. No.: B14475637
CAS No.: 65105-85-3
M. Wt: 322.4 g/mol
InChI Key: BYSNBBUPACVTAV-UHFFFAOYSA-N
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Description

1,2-Diphenyl-1lambda~5~,2lambda~5~-diphospholane-1,2-dithione is a chemical compound characterized by the presence of two phenyl groups attached to a diphospholane ring with two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diphenyl-1lambda~5~,2lambda~5~-diphospholane-1,2-dithione typically involves the reaction of diphenylphosphine with sulfur sources under controlled conditions. One common method includes the use of Lawesson’s reagent, which facilitates the formation of the diphospholane ring with sulfur atoms .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the synthesis in a laboratory setting can be scaled up using similar reaction conditions with appropriate safety measures and equipment.

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-1lambda~5~,2lambda~5~-diphospholane-1,2-dithione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithione group to thiols or other reduced forms.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur-containing compounds.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

1,2-Diphenyl-1lambda~5~,2lambda~5~-diphospholane-1,2-dithione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Diphenyl-1lambda~5~,2lambda~5~-diphospholane-1,2-dithione involves its interaction with molecular targets through its sulfur and phosphorus atoms. These interactions can lead to the formation of stable complexes with metals or other reactive species, influencing various biochemical pathways and chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

65105-85-3

Molecular Formula

C15H16P2S2

Molecular Weight

322.4 g/mol

IUPAC Name

1,2-diphenyl-1,2-bis(sulfanylidene)-1λ5,2λ5-diphospholane

InChI

InChI=1S/C15H16P2S2/c18-16(14-8-3-1-4-9-14)12-7-13-17(16,19)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2

InChI Key

BYSNBBUPACVTAV-UHFFFAOYSA-N

Canonical SMILES

C1CP(=S)(P(=S)(C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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